Tesaglitazar

PPAR pharmacology nuclear receptor selectivity insulin sensitizer screening

Tesaglitazar (also known as AZ 242, development code AR-H-039242XX, brand name Galida™) is a dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonist belonging to the glitazar class of insulin sensitizers. It was developed by AstraZeneca and advanced through multiple Phase III clinical trials (the GALLANT program) for type 2 diabetes before discontinuation in 2006 due to dose-dependent elevations in serum creatinine and decreased glomerular filtration rate.

Molecular Formula C20H24O7S
Molecular Weight 408.5 g/mol
CAS No. 251565-88-5
Cat. No. B8798087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesaglitazar
CAS251565-88-5
Molecular FormulaC20H24O7S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
InChIInChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)
InChIKeyCXGTZJYQWSUFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tesaglitazar (CAS 251565-88-5): What Procurement Teams and Researchers Need to Know Before Sourcing This Dual PPARα/γ Agonist


Tesaglitazar (also known as AZ 242, development code AR-H-039242XX, brand name Galida™) is a dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonist belonging to the glitazar class of insulin sensitizers [1]. It was developed by AstraZeneca and advanced through multiple Phase III clinical trials (the GALLANT program) for type 2 diabetes before discontinuation in 2006 due to dose-dependent elevations in serum creatinine and decreased glomerular filtration rate [2]. Chemically, tesaglitazar is a dihydrocinnamate derivative with molecular formula C₂₀H₂₄O₇S and molecular weight 408.47 g/mol . Note: CAS 251565-88-5 designates the racemic mixture; the pharmacologically active (S)-enantiomer bears CAS 251565-85-2, and procurement specifications should verify which stereochemical form is being supplied [3]. Tesaglitazar remains a valuable research tool compound for investigating dual PPARα/γ pharmacology, metabolic syndrome mechanisms, and as a comparator in novel PPAR-targeted drug discovery programs [4].

Why Tesaglitazar Cannot Be Replaced by Pioglitazone, Rosiglitazone, or Other In-Class Dual PPAR Agonists Without Experimental Consequences


The glitazar class encompasses compounds with profoundly different PPARα/γ selectivity ratios, receptor activation potencies, and cofactor recruitment profiles, making them non-fungible research tools [1]. Tesaglitazar occupies a unique pharmacological niche: its PPARα/γ EC₅₀ ratio is approximately 1.4 (near-equipotent), whereas the closely related muraglitazar is strongly γ-biased (α/γ ratio ~23), aleglitazar is approximately 60- to 950-fold more potent at both receptors, and the thiazolidinediones (pioglitazone, rosiglitazone) are essentially PPARγ-selective agents devoid of meaningful PPARα activity [2]. These differences translate into divergent transcriptional signatures in primary human hepatocytes, distinct lipid-modifying profiles in clinical populations, and unique adverse effect spectra — including tesaglitazar's characteristic dose-dependent serum creatinine elevation not observed with pioglitazone [3][4]. Substituting tesaglitazar with another glitazar or TZD in a research protocol alters not only the magnitude but the qualitative pattern of gene regulation, rendering cross-compound data incomparable without explicit validation [5].

Quantitative Differentiation Evidence for Tesaglitazar vs. Comparator PPAR Agonists — Validated Data for Scientific Procurement Decisions


PPARα/γ Selectivity Ratio: Tesaglitazar Is the Only Near-Equipotent Dual Agonist Among Clinically Advanced Glitazars

In a standardized cell-based transcriptional reporter assay using a comprehensive 12-concentration dose-response format, tesaglitazar exhibits a PPARα/γ selectivity ratio (EC₅₀ α / EC₅₀ γ) of approximately 1.4, indicative of near-equipotent dual agonism [1]. This contrasts sharply with muraglitazar (ratio ~23.4; strongly γ-biased), aleglitazar (ratio ~0.56; balanced but ~950-fold more potent at PPARα and ~380-fold more potent at PPARγ than tesaglitazar), and the selective PPARγ agonists rosiglitazone (ratio ~61.2; no meaningful PPARα activity) and pioglitazone (ratio ~10; weak PPARα activity with poor maximal fold activation) [2]. The moderate intrinsic potency combined with dual receptor engagement uniquely positions tesaglitazar as a tool to study PPARα/γ co-activation without the confounding supratherapeutic expression of either pathway that is implicated in the toxicity of more potent or imbalanced analogs [3].

PPAR pharmacology nuclear receptor selectivity insulin sensitizer screening

Head-to-Head Glycemic and Lipid Control: Tesaglitazar Matches Pioglitazone on HbA1c While Significantly Outperforming on All Major Lipid Parameters

In a 24-week, randomized, double-blind study of 1,707 patients with type 2 diabetes, tesaglitazar 1 mg demonstrated non-inferiority to pioglitazone 45 mg for HbA1c reduction (treatment difference: −0.056% [95% CI: −0.161, 0.049]; pNI < 0.001 for the non-inferiority hypothesis), yet produced statistically superior improvements in triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and non-HDL-C compared with all pioglitazone doses (p < 0.001 for each) [1]. LDL-cholesterol was significantly lower with tesaglitazar versus all pioglitazone comparisons (p < 0.05), and tesaglitazar 1 mg decreased LDL particle number versus all pioglitazone doses (p < 0.01) [2]. In the GLAD Phase II dose-ranging trial (n = 500), tesaglitazar 1 mg reduced TG by 32.9% from baseline versus 8% for pioglitazone 45 mg — a 4.1-fold greater reduction; HDL-C increased by 15.0% with tesaglitazar versus 6% with pioglitazone [3]. This demonstrates that tesaglitazar preserves full glycemic efficacy while conferring a qualitatively superior lipid-modifying profile, a direct consequence of its dual PPARα/γ pharmacology.

type 2 diabetes dyslipidemia PPAR agonist comparison clinical trial benchmark

Fasting and Postprandial Triglyceride Reduction in Insulin-Resistant Non-Diabetic Population: Dose-Response Versus Placebo

In a 12-week, placebo-controlled study of 390 non-diabetic subjects with hypertriglyceridemia and abdominal obesity (the SIR study), tesaglitazar 1.0 mg reduced fasting triglycerides by 37% (95% CI: −43% to −30%; p < 0.0001), non-HDL-cholesterol by 15% (95% CI: −20% to −10%; p < 0.0001), non-esterified fatty acids (NEFA) by 40% (95% CI: −51% to −27%; p < 0.0001), and increased HDL-cholesterol by 16% (95% CI: 8 to 24%; p < 0.0001) [1]. In a subgroup of 222 patients undergoing postprandial testing, tesaglitazar 0.25, 0.5, and 1 mg reduced the postprandial triglyceride area under the curve (AUC) by 20% (p = 0.003), 30% (p < 0.0001), and 41% (p < 0.0001), respectively [2]. For context, fibrate monotherapy (e.g., fenofibrate) typically reduces triglycerides by 25–50% in hypertriglyceridemic populations but does not improve glycemic parameters or insulin sensitivity [3]. Tesaglitazar thus provides fibrate-class triglyceride lowering combined with TZD-class insulin sensitization in a single molecule, a dual pharmacodynamic effect not achievable with any single-mechanism approved agent.

insulin resistance metabolic syndrome postprandial dyslipidemia triglyceride pharmacodynamics

Pharmacokinetic Profile: ~100% Oral Bioavailability, 45-Hour Elimination Half-Life, and Once-Daily Dosing Feasibility

Following single oral and intravenous dosing of 1 mg [¹⁴C]tesaglitazar in healthy male subjects (n = 8), tesaglitazar demonstrated absolute oral bioavailability of approximately 100%, indicating no or negligible first-pass hepatic metabolism [1]. Maximum plasma concentration (Cmax) was achieved at ~1 hour post-dose, and the elimination half-life was approximately 45 hours, supporting once-daily dosing in both preclinical and clinical protocols [2]. Mean plasma clearance was 0.16 L/h (low), volume of distribution at steady state was 9.1 L, and plasma protein binding was ~99.9% [3]. Radioactivity recovery was complete (99.9% i.v.; 99.6% oral), with 91% recovered in urine, predominantly as the acyl glucuronide metabolite; approximately 20% of the dose was excreted unchanged [4]. No chiral inversion of the (S)-enantiomer to the (R)-form was detected [5]. By comparison, pioglitazone has a shorter half-life of 3–7 hours (with active metabolites extending pharmacodynamic effect) and rosiglitazone approximately 3–4 hours, requiring more frequent or divided dosing strategies in preclinical models to maintain sustained PPARγ engagement [6].

pharmacokinetics oral bioavailability drug metabolism preclinical dosing

Adjunctive Lipid Lowering to Atorvastatin: Tesaglitazar Reduces Triglycerides 3.2-Fold More Than Pioglitazone in Head-to-Head Crossover Study

In an open-label, 3-way crossover study of 58 abdominally obese, dyslipidemic subjects on a background of atorvastatin 10 mg/day, the addition of tesaglitazar 3 mg reduced serum triglycerides by −1.07 mmol/L from baseline, compared with −0.33 mmol/L for pioglitazone 45 mg (P = 0.007) and −0.09 mmol/L for placebo (P < 0.0001) — representing a 3.2-fold and 11.9-fold greater reduction, respectively [1]. Beyond triglycerides, tesaglitazar adjunctive therapy produced significantly superior improvements versus pioglitazone or placebo in free fatty acids, VLDL-cholesterol, LDL-C/HDL-C ratio, LDL particle size, apolipoprotein B, apolipoprotein C-III, and the apoB/apoA-I ratio [2]. Tesaglitazar also reduced fasting plasma glucose, fasting insulin, and HOMA-IR index significantly more than pioglitazone or placebo (P < 0.0001 for all comparisons) [3]. This study demonstrates that even on a statin background that already provides LDL-C lowering, tesaglitazar's dual PPARα/γ mechanism addresses residual atherogenic dyslipidemia (elevated TG, small dense LDL, low HDL-C, elevated apoC-III) substantially more effectively than PPARγ agonism alone.

statin combination therapy dyslipidemia adjunctive PPAR agonism cardiovascular risk

Atherosclerosis Disease Modification: Tesaglitazar Completely Inhibits Lesion Progression and Stabilizes Plaque in a Translational Mouse Model of Atherogenic Dyslipidemia

In APOE*3Leiden.CETP (E3L.CETP) transgenic mice — a model that recapitulates human-like lipoprotein metabolism and atherosclerosis progression — treatment with tesaglitazar (10 μg/kg/day for 8 weeks) following induction of pre-existing atherosclerosis resulted in complete inhibition of lesion progression compared with control animals on a low-cholesterol diet, in which atherosclerosis continued to progress in both lesion area and severity [1]. Quantitative histological analysis demonstrated that tesaglitazar reduced vessel wall inflammation as reflected by decreased monocyte adhesion and macrophage area, and modified lesions toward a more stabilized phenotype with increased smooth muscle cell content in the fibrous cap and increased collagen content [2]. Concurrently, tesaglitazar significantly reduced plasma triglycerides, total cholesterol, CETP mass, and CETP activity, while increasing HDL-cholesterol [3]. This disease-modifying, plaque-stabilizing effect at a vascular level — beyond plasma lipid improvements — represents a property not consistently demonstrated across other dual PPARα/γ agonists in comparable models, and is likely mediated by tesaglitazar's balanced PPARα/γ activation reducing cholesterol-induced vessel wall activation [4].

atherosclerosis plaque stabilization vascular biology PPARα/γ cardioprotection

Best-Fit Research and Industrial Application Scenarios for Tesaglitazar (CAS 251565-88-5) Based on Evidence-Verified Differentiation


Metabolic Syndrome and Insulin Resistance Research: Single-Agent Replacement for Fibrate + TZD Combination Protocols

Tesaglitazar is the optimal tool compound for investigators studying the interplay between lipid and glucose homeostasis in metabolic syndrome models. The SIR study established that tesaglitazar 1 mg reduces fasting triglycerides by 37% (95% CI: −43% to −30%), NEFA by 40%, and fasting insulin by 35% while simultaneously increasing HDL-C by 16% in a non-diabetic insulin-resistant population [1]. This dual pharmacodynamic profile — combining fibrate-class triglyceride lowering with TZD-class insulin sensitization in a single molecule — allows researchers to replace separate fenofibrate + pioglitazone combination arms with a single agent, reducing experimental complexity, drug-drug interaction variables, and procurement costs [2]. The 45-hour half-life and 100% oral bioavailability further support simplified once-daily dosing in chronic rodent feeding studies [3].

PPAR Pharmacology and Nuclear Receptor Selectivity Profiling: Reference Compound for Balanced Dual α/γ Co-Agonism

For structure-activity relationship (SAR) programs and nuclear receptor selectivity panels, tesaglitazar serves as the reference standard for balanced, moderate-potency PPARα/γ co-agonism. Its near-equipotent EC₅₀ profile (PPARα EC₅₀ = 4780 nM; PPARγ EC₅₀ = 3420 nM; α/γ ratio ≈ 1.4) provides a unique calibrator point distinct from the γ-biased muraglitazar (ratio ~23), the ultra-potent aleglitazar (PPARα EC₅₀ = 5 nM; PPARγ EC₅₀ = 9 nM), and the mono-agonists rosiglitazone and pioglitazone [4]. Researchers developing novel PPAR ligands can use tesaglitazar's well-characterized cofactor recruitment profile and transcriptional signatures in primary human hepatocytes as a benchmark against which to assess their own compounds' selectivity and transcriptional impact [5][6].

Atherosclerosis and Vascular Biology Models: Investigating Plaque Stabilization via Dual PPARα/γ Activation

Tesaglitazar is uniquely validated for preclinical atherosclerosis research requiring a compound with demonstrated plaque-stabilizing and anti-inflammatory vascular effects. In the E3L.CETP transgenic mouse model, tesaglitazar (10 μg/kg/day) completely halted progression of pre-existing atherosclerotic lesions over 8 weeks, reduced macrophage infiltration and monocyte adhesion, and increased smooth muscle cell and collagen content consistent with a stabilized plaque phenotype [7]. This vascular disease-modifying activity — mechanistically attributed to reduced cholesterol-induced vessel wall activation through balanced PPARα/γ agonism — is not achievable with PPARγ-selective TZDs or PPARα-selective fibrates alone, making tesaglitazar the compound of choice for mechanistic studies of PPAR-mediated atheroprotection [8].

Statin Combination and Residual Cardiovascular Risk Research: Validated Adjunctive Agent for Preclinical Polypharmacy Models

For researchers modeling statin-treated residual atherogenic dyslipidemia, tesaglitazar has the strongest head-to-head evidence base among dual PPAR agonists for incremental lipid benefit on a statin background. When added to atorvastatin 10 mg/day, tesaglitazar 3 mg reduced triglycerides by −1.07 mmol/L — a 3.2-fold greater reduction than pioglitazone 45 mg (−0.33 mmol/L; P = 0.007) — and produced significantly superior improvements in apoC-III, apoB, apoB/apoA-I ratio, LDL particle size, and LDL-C/HDL-C ratio [9]. The comprehensive lipid and apolipoprotein dataset from the Tonstad et al. crossover study provides investigators with quantitative benchmarks for designing and interpreting preclinical statin + PPAR agonist combination experiments [10].

Quote Request

Request a Quote for Tesaglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.